molecular formula C21H31N3O3 B4110221 N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B4110221
M. Wt: 373.5 g/mol
InChI Key: ZGDQQNWNJBRCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has shown promising results in various biological and pharmacological studies.5]decane-2-carboxamide.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells. Furthermore, it has been shown to modulate the expression of several genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is its potent anticancer activity against various cancer cell lines. The compound has also been shown to possess antibacterial, antifungal, and antiviral activities. However, one of the limitations of the compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One of the directions is to investigate the potential of the compound as a therapeutic agent for cancer and other diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the mechanism of action of the compound needs to be further elucidated to understand its biological and pharmacological properties better. Finally, the compound's pharmacokinetics and toxicity need to be evaluated to determine its suitability for clinical use.
Conclusion:
In conclusion, N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a spirocyclic compound that has shown promising results in various biological and pharmacological studies. The compound has potent anticancer activity against various cancer cell lines and possesses antibacterial, antifungal, and antiviral activities. The synthesis method has been optimized to produce high yields of the compound with high purity. However, the compound's poor solubility in water is a limitation that needs to be addressed. Further research is needed to investigate the compound's potential as a therapeutic agent for cancer and other diseases, optimize the synthesis method, elucidate the mechanism of action, and evaluate its pharmacokinetics and toxicity.

Scientific Research Applications

N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been extensively studied for its biological and pharmacological properties. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to possess antibacterial, antifungal, and antiviral activities. Furthermore, it has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

properties

IUPAC Name

N-tert-butyl-7-[(3-methoxyphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-20(2,3)22-19(26)24-12-10-21(15-24)9-6-11-23(18(21)25)14-16-7-5-8-17(13-16)27-4/h5,7-8,13H,6,9-12,14-15H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQQNWNJBRCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
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N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Reactant of Route 3
N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Reactant of Route 4
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N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Reactant of Route 5
N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

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